Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
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Description
Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the nonsense-mediated mRNA decay (NMD) pathway . This pathway plays a crucial role in the cellular quality control system by eliminating mRNA transcripts that contain premature termination codons .
Mode of Action
This compound inhibits the NMD pathway in a dose-dependent manner . It docks reversibly within a SMG7 pocket , disrupting the interaction between SMG7 and UPF1 and preventing their complex formation . This disruption enhances the stability of premature termination codon (PTC) mutated p53 mRNA .
Biochemical Pathways
By inhibiting the NMD pathway, this compound affects the degradation of mRNA transcripts that contain premature termination codons . This leads to an increase in the stability of these transcripts, particularly PTC mutated p53 mRNA . As a result, there is an increase in the mRNA levels of p21, Bax, and PUMA , which are downstream targets of p53 .
Result of Action
The inhibition of the NMD pathway and the subsequent increase in the stability of PTC mutated p53 mRNA lead to an increase in the expression of p53 in PTC mutant cells . This results in increased mRNA levels of p21, Bax, and PUMA, which are involved in cell cycle regulation and apoptosis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been shown to act synergistically with G418 to increase p53 expression in p53 PTC mutant cells .
Biochemical Analysis
Biochemical Properties
This compound interacts with the SMG7 protein, docking reversibly within a SMG7 pocket and disrupting SMG7-UPF1 interaction, thereby preventing their complex formation . This interaction plays a crucial role in the compound’s ability to inhibit NMD.
Cellular Effects
In terms of cellular effects, Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate has been shown to increase p53 expression in p53 PTC mutant cells, leading to increased mRNA levels of p21, Bax, and PUMA . It does not display any toxicity (>50 µM) in multiple cell lines and has no effect on proliferation and protein synthesis in transformed and non-transformed cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to dock reversibly within a SMG7 pocket and disrupt SMG7-UPF1 interaction . This prevents the formation of the SMG7-UPF1 complex, thereby inhibiting NMD.
Temporal Effects in Laboratory Settings
It has been shown to act synergistically with G418 to increase p53 expression in p53 PTC mutant cells .
Properties
IUPAC Name |
ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-6-14-13(5)30-21(19(14)22(28)29-7-2)25-18(26)10-17-20(27)24-16-9-12(4)11(3)8-15(16)23-17/h8-9,17,23H,6-7,10H2,1-5H3,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIGTPJLZXWXIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.